(S)-2-Chloro-5-(piperidin-2-yl)pyridine dihydrochloride
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Overview
Description
(S)-2-Chloro-5-(piperidin-2-yl)pyridine dihydrochloride is a chemical compound that features a piperidine ring, a pyridine ring, and a chlorine atom. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Chloro-5-(piperidin-2-yl)pyridine dihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel.
Coupling with Pyridine: The piperidine ring is then coupled with a pyridine derivative under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Chloro-5-(piperidin-2-yl)pyridine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions include various substituted piperidine and pyridine derivatives, which can have different pharmacological properties .
Scientific Research Applications
(S)-2-Chloro-5-(piperidin-2-yl)pyridine dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential pharmacological activities.
Biological Studies: The compound is studied for its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It is used in the synthesis of other complex organic compounds and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of (S)-2-Chloro-5-(piperidin-2-yl)pyridine dihydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects . The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperine, evodiamine, and matrine share the piperidine ring structure and have similar pharmacological properties.
Pyridine Derivatives: Compounds such as nicotinamide and isoniazid contain the pyridine ring and are used in various therapeutic applications.
Uniqueness
(S)-2-Chloro-5-(piperidin-2-yl)pyridine dihydrochloride is unique due to its specific combination of the piperidine and pyridine rings with a chlorine atom, which imparts distinct chemical and pharmacological properties . This uniqueness makes it a valuable compound for research and development in medicinal chemistry .
Properties
IUPAC Name |
2-chloro-5-[(2S)-piperidin-2-yl]pyridine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2.2ClH/c11-10-5-4-8(7-13-10)9-3-1-2-6-12-9;;/h4-5,7,9,12H,1-3,6H2;2*1H/t9-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAWHGUXZAPSEDF-WWPIYYJJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CN=C(C=C2)Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@@H](C1)C2=CN=C(C=C2)Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl3N2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.6 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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